(5E)-5-(2-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5E)-5-(2-Nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazole scaffold with a 2-nitrobenzylidene substituent at the 5-position and a 4-propoxyphenyl group at the 2-position. The nitro group at the benzylidene moiety enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the 4-propoxyphenyl group contributes to lipophilicity and solubility .
Properties
CAS No. |
606958-10-5 |
|---|---|
Molecular Formula |
C20H16N4O4S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5E)-5-[(2-nitrophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16N4O4S/c1-2-11-28-15-9-7-13(8-10-15)18-21-20-23(22-18)19(25)17(29-20)12-14-5-3-4-6-16(14)24(26)27/h3-10,12H,2,11H2,1H3/b17-12+ |
InChI Key |
XEQTVALXXHDPPX-SFQUDFHCSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
Biological Activity
The compound (5E)-5-(2-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS Number: 606958-10-5) is a heterocyclic organic compound that exhibits a range of biological activities. Its structural complexity and the presence of various functional groups suggest potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The molecular formula of the compound is . The structural representation includes a thiazole ring fused with a triazole moiety, which contributes to its biological properties. Below is a summary of its structural characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C20H16N4O4S |
| Molecular Weight | 396.43 g/mol |
| SMILES | CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4N+[O-])/SC3=N2 |
| InChI Key | XEQTVALXXHDPPX-SFQUDFHCSA-N |
Biological Activity Overview
Research has indicated that compounds similar to this compound possess diverse biological activities, including:
- Antimicrobial Activity : Many thiazole and triazole derivatives have shown significant antibacterial and antifungal properties. Studies have demonstrated that such compounds can inhibit the growth of various pathogens.
- Anticancer Properties : The structural components of this compound suggest potential for anticancer activity. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Antioxidant Effects : Some derivatives exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity
A study published in PMC9502297 highlights the broad-spectrum antimicrobial effects of thiazole derivatives. The minimal inhibitory concentration (MIC) for several derivatives was reported as low as 50 μg/mL against various bacterial strains, indicating strong activity against pathogens .
Anticancer Activity
Research has shown that compounds containing the triazole moiety can act as potent inhibitors of cancer cell proliferation. For instance, derivatives similar to this compound were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 μM to 43.4 μM for specific derivatives .
Antioxidant Activity
In vitro studies have demonstrated that certain thiazole derivatives possess significant antioxidant capabilities. These compounds were shown to effectively scavenge reactive oxygen species (ROS), which is crucial in mitigating cellular damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The following table compares key properties of the target compound with analogs differing in benzylidene substituents or aryl groups:
Key Observations :
- Lipophilicity : The 4-propoxyphenyl group (logP ~3.5 predicted) increases hydrophobicity relative to unsubstituted analogs (e.g., 2a, logP ~2.8) .
- Melting Points: Compounds with electron-withdrawing groups (e.g., NO₂, Br) generally exhibit higher melting points than those with electron-donating groups (e.g., OCH₃, C₂H₅) due to stronger intermolecular dipole interactions .
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